molecular formula C23H31NO2 B14381130 (1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine CAS No. 89882-42-8

(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine

Cat. No.: B14381130
CAS No.: 89882-42-8
M. Wt: 353.5 g/mol
InChI Key: JMZLJSNVRVWCRA-UHFFFAOYSA-N
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Description

(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine is an organic compound characterized by the presence of benzyloxy groups and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine typically involves the following steps:

  • Formation of the Benzyloxy Intermediate:

    • Starting with benzyl alcohol, the benzyloxy group is introduced via a Williamson ether synthesis reaction.
    • Reaction conditions: Benzyl alcohol is reacted with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
  • Formation of the Imine:

    • The benzyloxy intermediate is then reacted with an appropriate aldehyde or ketone to form the imine.
    • Reaction conditions: The reaction is typically carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.

Types of Reactions:

    Oxidation: The benzyloxy groups can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation products: Benzaldehyde, benzoic acid.
  • Reduction products: Corresponding amine derivatives.
  • Substitution products: Various substituted benzyloxy derivatives.

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of novel ligands for catalysis.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy groups may facilitate binding to hydrophobic pockets, while the imine group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the observed effects.

Comparison with Similar Compounds

  • (1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-amine
  • (1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-aldehyde

Comparison:

    (1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine: is unique due to the presence of the imine functional group, which imparts distinct reactivity and potential biological activity.

    (1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-amine:

    (1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-aldehyde: contains an aldehyde group, leading to different reactivity patterns and uses in synthesis.

Properties

CAS No.

89882-42-8

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

5-phenylmethoxy-N-(4-phenylmethoxybutyl)pentan-1-imine

InChI

InChI=1S/C23H31NO2/c1-4-12-22(13-5-1)20-25-18-10-3-8-16-24-17-9-11-19-26-21-23-14-6-2-7-15-23/h1-2,4-7,12-16H,3,8-11,17-21H2

InChI Key

JMZLJSNVRVWCRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCC=NCCCCOCC2=CC=CC=C2

Origin of Product

United States

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